molecular formula C12H15NO2S B179612 N-Tosyl-2-cyclopentene-1-amine CAS No. 197145-73-6

N-Tosyl-2-cyclopentene-1-amine

Cat. No.: B179612
CAS No.: 197145-73-6
M. Wt: 237.32 g/mol
InChI Key: KFHANGVDOOPYBY-UHFFFAOYSA-N
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Description

N-Tosyl-2-cyclopentene-1-amine is a bicyclic amine derivative featuring a cyclopentene ring and a tosyl (p-toluenesulfonyl) protecting group. The compound’s structure combines the strained cyclopentene moiety with a sulfonamide-functionalized amine, making it valuable in organic synthesis, particularly in asymmetric catalysis and as a precursor for pharmaceuticals.

Properties

CAS No.

197145-73-6

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

N-cyclopent-2-en-1-yl-4-methylbenzenesulfonamide

InChI

InChI=1S/C12H15NO2S/c1-10-6-8-12(9-7-10)16(14,15)13-11-4-2-3-5-11/h2,4,6-9,11,13H,3,5H2,1H3

InChI Key

KFHANGVDOOPYBY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCC=C2

Synonyms

Benzenesulfonamide, N-2-cyclopenten-1-yl-4-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between N-Tosyl-2-cyclopentene-1-amine and related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features Reference ID
This compound C₁₂H₁₅NO₂S 261.32 (calc.) Tosyl group, cyclopentene, amine Strain-induced reactivity, stability -
N-[1-(cyclopent-2-en-1-yl)propan-2-yl]prop-2-en-1-amine C₁₁H₁₈N 164.27 Allyl amine, cyclopentene Conformational flexibility
Triallylamine C₉H₁₅N 137.23 Three allyl groups, tertiary amine High reactivity in polymerization
[1,1':3',1''-Terphenyl]-2'-amine C₁₈H₁₅N 245.32 Aromatic amine, bulky terphenyl Steric hindrance, UV absorption
N-[(5-Iodothiophen-2-yl)methyl]adamantan-1-amine C₁₅H₂₀INS 413.29 Adamantane, iodothiophene, amine Lipophilic, halogenated scaffold

Key Observations:

  • Tosyl Group vs. Allyl/Aromatic Substituents: The tosyl group in the target compound enhances stability and directs reactivity compared to allyl () or aromatic amines (). For example, triallylamine () is prone to radical polymerization due to its unsaturated bonds, whereas the tosyl group facilitates nucleophilic substitutions .
  • Cyclopentene Ring: The strained cyclopentene moiety in the target compound and ’s analog may promote ring-opening reactions or participation in Diels-Alder cycloadditions, unlike the rigid terphenyl system in .
  • Synthetic Methods: and highlight iodine-mediated functionalization and sulfonamide coupling, suggesting parallels for introducing halogen or sulfonyl groups in similar amines .
Stability and Protecting Group Efficiency

The tosyl group in this compound acts as a robust protecting group, contrasting with the labile allyl amines in and the unshielded aromatic amine in . For instance, triallylamine () undergoes rapid oxidation, while the terphenyl amine () exhibits stability under acidic conditions due to steric protection .

Catalytic and Pharmaceutical Utility
  • Cyclopentene Derivatives: The cyclopentene ring in the target compound and ’s analog is a common motif in bioactive molecules. For example, strained rings enhance binding affinity in enzyme inhibitors, as seen in ’s adamantane-thiophene hybrid .
  • Sulfonamide Applications: Sulfonamide-protected amines (e.g., ) are pivotal in drug design, such as protease inhibitors. The target compound’s tosyl group may similarly facilitate controlled release of the amine in medicinal chemistry applications .

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